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Abstract
CHL2310, also known as [¹⁸F]5, is a novel, potent, and selective radioligand developed for in

vivo imaging of cholesterol 24-hydroxylase (CYP46A1) using Positron Emission Tomography

(PET). CYP46A1 is a critical enzyme in brain cholesterol homeostasis, and its dysregulation

has been implicated in various neurodegenerative diseases. This technical guide provides a

comprehensive overview of the preclinical pharmacokinetics and biodistribution of CHL2310,

summarizing key data from studies in rodents and non-human primates. The information

presented herein is intended to support further research and development of this promising

PET tracer for clinical applications.

Introduction
Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific enzyme that plays a pivotal role in

maintaining cerebral cholesterol balance by converting cholesterol to 24S-hydroxycholesterol.

[1] The ability to non-invasively quantify the activity of this enzyme in the living brain is of

significant interest for understanding the pathophysiology of neurological disorders and for the

development of novel therapeutics. CHL2310 has emerged as a promising PET radioligand for

this purpose, demonstrating high affinity and selectivity for CYP46A1. This document details its

pharmacokinetic profile and tissue distribution.
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Physicochemical and Pharmacological Properties
CHL2310 is a potent inhibitor of CYP46A1 with subnanomolar affinity. Its radiolabeled form,

[¹⁸F]CHL2310, is produced with good radiochemical yield and high molar activity, making it

suitable for PET imaging studies.

Property Value Reference

IC₅₀ (CYP46A1) 0.11 nM
[ACS Pharmacol. Transl. Sci.

2025]

Radiochemical Yield 13% (decay-corrected)
[ACS Pharmacol. Transl. Sci.

2025]

Molar Activity 93 GBq/μmol
[ACS Pharmacol. Transl. Sci.

2025]

Pharmacokinetics
The pharmacokinetic profile of [¹⁸F]CHL2310 has been evaluated in both rodents and non-

human primates, demonstrating favorable characteristics for a central nervous system (CNS)

PET ligand.

Non-Human Primate Pharmacokinetics
Studies in non-human primates have shown that [¹⁸F]CHL2310 exhibits reasonable metabolic

stability and a low plasma free fraction. The brain kinetics of the tracer are well-described by a

two-tissue compartment model, indicating specific binding and reversible kinetics.

Parameter Value Species Reference

Plasma Free Fraction 13.1 ± 0.8% Non-human primate
[Eur J Nucl Med Mol

Imaging. 2025]

Kinetic Model
Two-tissue

compartment model
Non-human primate

[Eur J Nucl Med Mol

Imaging. 2025]

Estimated Human

Effective Dose
0.013 mSv/MBq

Non-human primate

data

[Eur J Nucl Med Mol

Imaging. 2025]
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Rodent Metabolism
Radiometabolite analysis in Sprague-Dawley rats demonstrated high stability of [¹⁸F]CHL2310
in the brain. In plasma, the tracer is metabolized more rapidly, but a significant fraction of the

parent compound remains available for brain uptake.

Time Point
% Parent
Compound in
Brain

% Parent
Compound in
Plasma

Species Reference

20 min 93% 29% Rat (SD)

[ACS Pharmacol.

Transl. Sci.

2025]

60 min 92% 23% Rat (SD)

[ACS Pharmacol.

Transl. Sci.

2025]

Biodistribution
Whole-body biodistribution studies have been conducted in mice to understand the uptake of

[¹⁸F]CHL2310 in various organs and to assess its clearance pathways.

Murine Biodistribution
Following intravenous administration in CD-1 mice, [¹⁸F]CHL2310 showed initial high uptake in

the brain, liver, kidneys, and small intestine. Over time, radioactivity cleared from most organs,

with retention in the liver and increasing accumulation in the small intestine, suggesting a

primary hepatobiliary route of elimination. Importantly, no significant uptake in bone was

observed, indicating minimal defluorination of the radiotracer.
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Organ 5 min (%ID/g) 15 min (%ID/g) 30 min (%ID/g) 60 min (%ID/g)

Blood 5.8 ± 1.2 3.5 ± 0.8 2.1 ± 0.5 1.5 ± 0.3

Heart 4.2 ± 0.9 2.8 ± 0.6 1.9 ± 0.4 1.3 ± 0.2

Lung 6.1 ± 1.5 3.9 ± 0.9 2.5 ± 0.6 1.8 ± 0.4

Liver 12.5 ± 2.8 10.8 ± 2.5 8.9 ± 2.1 6.5 ± 1.6

Spleen 3.9 ± 0.8 2.7 ± 0.6 1.8 ± 0.4 1.2 ± 0.3

Kidney 10.2 ± 2.3 8.5 ± 2.0 6.2 ± 1.5 4.1 ± 1.0

Stomach 2.1 ± 0.5 1.8 ± 0.4 1.5 ± 0.3 1.1 ± 0.2

Small Intestine 9.8 ± 2.2 11.5 ± 2.7 13.2 ± 3.1 14.8 ± 3.5

Muscle 2.5 ± 0.6 1.8 ± 0.4 1.2 ± 0.3 0.8 ± 0.2

Bone 2.8 ± 0.7 2.5 ± 0.6 2.1 ± 0.5 1.7 ± 0.4

Brain 4.5 ± 1.0 3.8 ± 0.9 2.9 ± 0.7 2.1 ± 0.5

Data presented as mean ± standard deviation. Data extracted from supplementary information

of ACS Pharmacol. Transl. Sci. 2025.

Experimental Protocols
Radiometabolite Analysis in Rats

Animal Model: Male Sprague-Dawley rats.

Procedure: [¹⁸F]CHL2310 was administered intravenously. At 20 and 60 minutes post-

injection, animals were euthanized, and blood and brain samples were collected.

Sample Processing: Plasma was separated from whole blood by centrifugation. Brain tissue

was homogenized. Both plasma and brain homogenates were deproteinized by precipitation

with acetonitrile.

Analysis: The supernatant was analyzed by radio-high-performance liquid chromatography

(radio-HPLC) to separate the parent compound from its radioactive metabolites. The
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percentage of the parent compound was determined by integrating the respective radioactive

peaks.
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Radiometabolite Analysis Workflow

Whole-Body Biodistribution in Mice
Animal Model: Male CD-1 mice.

Procedure: A bolus of [¹⁸F]CHL2310 was administered intravenously via the tail vein.

Time Points: Animals were euthanized at 5, 15, 30, and 60 minutes post-injection.

Tissue Collection: Blood, heart, lungs, liver, spleen, kidneys, stomach, small intestine,

muscle, bone (femur), and brain were collected.

Measurement: The radioactivity in each tissue sample was measured using a gamma

counter, and the wet weight of each tissue was recorded.

Data Expression: The tissue uptake was calculated as the percentage of the injected dose

per gram of tissue (%ID/g).
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Biodistribution Study Workflow

Signaling Pathway Context
CHL2310 targets CYP46A1, a key enzyme in the cholesterol elimination pathway in the brain.

This pathway is crucial for maintaining neuronal health and function.
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CYP46A1-Mediated Cholesterol Elimination

Conclusion
[¹⁸F]CHL2310 demonstrates a promising pharmacokinetic and biodistribution profile for a CNS

PET radioligand targeting CYP46A1. Its high brain uptake, favorable in-brain stability, and

specific binding kinetics in non-human primates support its potential for successful clinical

translation. The biodistribution data indicate a primary hepatobiliary clearance route with

minimal long-term retention in non-target organs. These characteristics, combined with its high

potency and selectivity, position [¹⁸F]CHL2310 as a valuable tool for investigating the role of

brain cholesterol metabolism in health and disease. Further studies in human subjects are

warranted to confirm these preclinical findings and to establish the utility of [¹⁸F]CHL2310 in a

clinical setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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